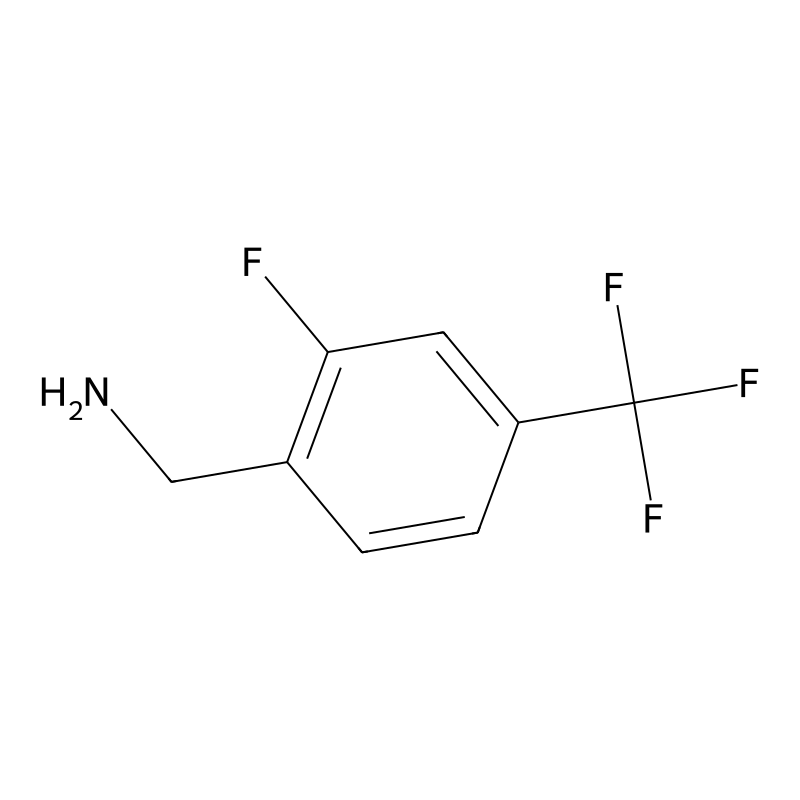

2-Fluoro-4-(trifluoromethyl)benzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

2-Fluoro-4-(trifluoromethyl)benzylamine is a valuable intermediate in organic synthesis due to the presence of both a reactive amine group and a fluorinated aromatic ring. The amine group can be readily modified to introduce various functionalities, while the fluorinated group can influence the reactivity and properties of the resulting molecule. This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and other functional materials [, ].

Medicinal Chemistry:

The unique combination of functionalities in 2-Fluoro-4-(trifluoromethyl)benzylamine makes it an attractive candidate for exploring new drug leads. The fluorinated group can improve the metabolic stability and bioavailability of drugs, while the amine group allows for the attachment of various pharmacophores []. This compound has been investigated for its potential activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].

2-Fluoro-4-(trifluoromethyl)benzylamine is a synthetic organic compound with the molecular formula and a molecular weight of 193.14 g/mol. This compound features a benzylamine structure with both a fluoro group at the ortho position and a trifluoromethyl group at the para position, which significantly influences its chemical reactivity and biological properties. The presence of these fluorinated groups enhances its lipophilicity and metabolic stability, making it valuable in various applications, particularly in medicinal chemistry and synthetic processes.

- Oxidation: The compound can be oxidized to yield corresponding benzaldehyde derivatives.

- Reduction: Reduction reactions can produce amine derivatives with modified functional groups.

- Substitution: The fluoro and trifluoromethyl groups can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.

- Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical choices.

- Substitution Reagents: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products Formed

The reactions of 2-Fluoro-4-(trifluoromethyl)benzylamine lead to various products, including:

- Fluoro-substituted benzaldehydes

- Reduced amine derivatives

- Various substituted benzylamines.

2-Fluoro-4-(trifluoromethyl)benzylamine exhibits notable biological activity, particularly in medicinal chemistry. Its derivatives have been investigated for their potential to inhibit cancer cell proliferation by targeting specific cellular pathways. The unique combination of fluoro and trifluoromethyl groups enhances its interaction with molecular targets, which may contribute to its efficacy against certain diseases. Additionally, compounds with similar structures have demonstrated antimicrobial properties against fungi and Gram-positive bacteria.

Synthetic Routes

One common synthesis method involves the palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines. This reaction typically uses palladium(II) trifluoromethanesulfonate (Pd(OTf)₂) as a catalyst in an aqueous solvent environment.

Industrial Production

For large-scale production, automated synthesis systems may be employed alongside borohydride exchange resin (BER) to improve efficiency and yield during the synthesis process.

2-Fluoro-4-(trifluoromethyl)benzylamine is utilized in various fields:

- Catalysis and Synthesis: It serves as a key intermediate in synthetic chemistry for introducing fluorinated groups into other compounds.

- Medicinal Chemistry: The compound is explored for developing platinum(IV) complexes with anticancer properties.

- Photoredox Catalysis: It is used in photo

The interaction studies of 2-Fluoro-4-(trifluoromethyl)benzylamine focus on its mechanism of action at the molecular level. The fluoro and trifluoromethyl groups enhance its binding affinity to specific enzymes and receptors, which can lead to therapeutic effects. Research indicates that this compound can modulate biological pathways that are crucial for cell survival and proliferation, thus presenting potential applications in targeted therapies for cancer and other diseases.

Several compounds share structural similarities with 2-Fluoro-4-(trifluoromethyl)benzylamine:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-(Trifluoromethyl)benzylamine | Not specified | 0.97 | Lacks the ortho fluoro group |

| 4-Fluorobenzylamine | Not specified | 0.95 | Contains only a fluoro group |

| 2-Fluorobenzylamine | Not specified | 0.95 | Has a fluoro group at the ortho position |

| 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylmethanamine | Not specified | 0.93 | Different amine configuration |

| (2-Fluoro-4,5-bis(trifluoromethyl)phenyl)methanamine | Not specified | 0.93 | Additional trifluoromethyl substitution |

Uniqueness

The uniqueness of 2-Fluoro-4-(trifluoromethyl)benzylamine lies in its combination of both fluoro and trifluoromethyl groups, which enhance its reactivity and applicability across various

Melting Point, Boiling Point, and Vapor Pressure

The thermodynamic properties of 2-Fluoro-4-(trifluoromethyl)benzylamine reveal important characteristics of this fluorinated aromatic compound. The compound exists as a colorless liquid at room temperature [1] [2], indicating that its melting point is below ambient conditions. However, specific experimental melting point data is not available in the current literature [3].

The boiling point has been computationally predicted to be 184.9 ± 35.0 °C [1] [4], which is consistent with the molecular weight and structural features of the compound. This predicted boiling point reflects the influence of multiple fluorine substituents on the intermolecular forces. The presence of four fluorine atoms contributes to both dipole-dipole interactions and the overall molecular polarity, affecting the volatility characteristics.

Vapor pressure data for 2-Fluoro-4-(trifluoromethyl)benzylamine is not experimentally available [3] [5]. This absence of vapor pressure measurements may be attributed to the compound's relatively low volatility at standard conditions and its tendency to undergo decomposition under certain atmospheric conditions, as evidenced by its air-sensitive nature [2] [4].

| Property | Value | Method/Source | Notes |

|---|---|---|---|

| Melting Point | Not available | Experimental data not found | Liquid at room temperature |

| Boiling Point | 184.9 ± 35.0 °C | Computational prediction | B3LYP/6-31G(d) level |

| Vapor Pressure | Not available | Experimental data not found | Low volatility expected |

| Density | 1.312 ± 0.06 g/cm³ | Computational prediction | Higher than benzylamine |

| Refractive Index | 1.4508 | Experimental | Characteristic of fluorinated aromatics |

Density and Physical State Properties

The predicted density of 2-Fluoro-4-(trifluoromethyl)benzylamine is 1.312 ± 0.06 g/cm³ [1] [4], which is significantly higher than that of unsubstituted benzylamine (approximately 0.981 g/cm³). This increased density is directly attributable to the presence of fluorine atoms, which despite being the lightest halogen, contribute to increased molecular weight and compact molecular packing due to their strong electronegativity and small van der Waals radius.

The refractive index of 1.4508 [1] indicates the compound's optical properties and is consistent with aromatic compounds bearing electron-withdrawing substituents. This value suggests moderate polarizability and is typical for fluorinated aromatic systems where the electron density is redistributed due to the strong electron-withdrawing effects of fluorine substituents.

Solubility Behavior in Organic Solvent Systems

Solvent-Solute Interactions

The solubility behavior of 2-Fluoro-4-(trifluoromethyl)benzylamine in various solvent systems is governed by the complex interplay between its structural features and intermolecular interactions. The compound exhibits characteristics of both hydrophobic and hydrophilic behavior due to its dual nature: the fluorinated aromatic ring system provides lipophilic character, while the amine group introduces basicity and hydrogen bonding capability [6].

The predicted pKa value of 8.18 ± 0.10 [1] [4] indicates that the compound behaves as a weak base, similar to other aromatic amines. However, the electron-withdrawing effects of the fluorine substituents reduce the basicity compared to unsubstituted benzylamine, which typically has a pKa around 9.3. This reduction in basicity affects the compound's protonation state and consequently its solubility in aqueous systems.

| Solvent Type | Expected Solubility | Basis | Intermolecular Forces |

|---|---|---|---|

| Water | Low | Fluorinated aromatic, limited H-bonding | Weak H-bonding, poor solvation |

| Organic Solvents | Moderate to High | Aromatic character, fluorine effects | π-π stacking, dipole interactions |

| Polar Protic Solvents | Moderate | Amine group can H-bond | H-bonding with NH₂ group |

| Polar Aprotic Solvents | High | Dipolar interactions | Strong dipole-dipole interactions |

| Nonpolar Solvents | Low to Moderate | Limited compatibility | Weak dispersion forces |

Fluorine Effects on Solubility

The multiple fluorine substituents in 2-Fluoro-4-(trifluoromethyl)benzylamine significantly influence its solubility behavior through several mechanisms. The trifluoromethyl group (-CF₃) is both highly electronegative and hydrophobic, creating a unique solubility profile that differs from conventional aromatic amines. The fluorine atoms increase the molecular dipole moment while simultaneously reducing the compound's ability to form hydrogen bonds with protic solvents [6].

The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile due to favorable dipole-dipole interactions between the highly polarized C-F bonds and the solvent molecules. The aromatic π-system, though electron-deficient due to fluorine substitution, still maintains some capacity for π-π stacking interactions with aromatic solvents.

Density Functional Theory Calculations

Electron Density Distribution Analysis

Density functional theory calculations provide detailed insights into the electron density distribution in 2-Fluoro-4-(trifluoromethyl)benzylamine. The molecular structure exhibits significant electronic perturbations due to the multiple fluorine substituents, which act as strong electron-withdrawing groups. The electron density analysis reveals distinct regions of electron depletion and accumulation throughout the molecule [7].

The benzene ring shows overall electron depletion with Mulliken charges ranging from +0.1 to +0.3, indicating reduced aromaticity compared to unsubstituted benzene. This electron withdrawal is primarily caused by the inductive effects of the fluorine substituents, which draw electron density away from the aromatic system. The fluorine atoms themselves carry significant negative charges (-0.3 to -0.4), reflecting their high electronegativity and the polarization of the C-F bonds [7].

| Region | Electron Density | Effect | Mulliken Charge | Reactivity Impact |

|---|---|---|---|---|

| Benzene Ring | Depleted | Electron-withdrawing | +0.1 to +0.3 | Reduced nucleophilicity |

| Fluorine Atoms | High | Electronegative | -0.3 to -0.4 | Stable, unreactive |

| Trifluoromethyl Group | Very High | Strong EWG | -0.2 to -0.3 | Deactivating effect |

| Amine Group | Moderate | Electron-donating | -0.1 to -0.2 | Reduced basicity |

| Benzylic Carbon | Slightly Depleted | Activated | +0.05 to +0.15 | Moderate reactivity |

Frontier Molecular Orbital Characteristics

The frontier molecular orbitals of 2-Fluoro-4-(trifluoromethyl)benzylamine exhibit characteristics typical of fluorinated aromatic systems. The highest occupied molecular orbital (HOMO) primarily consists of π-orbital character localized on the benzene ring, with an energy range of -6.0 to -7.0 eV [8] [9]. This energy level is significantly lower than that of unsubstituted benzylamine due to the electron-withdrawing effects of the fluorine substituents.

The lowest unoccupied molecular orbital (LUMO) is predominantly a π*-orbital of the aromatic system, with an energy range of -1.0 to -2.0 eV [8] [9]. The HOMO-LUMO gap in fluorinated aromatics is typically larger than in their non-fluorinated counterparts due to the stabilization of both occupied and unoccupied orbitals by the fluorine substituents. This increased gap affects the compound's reactivity and optical properties.

| Orbital | Character | Energy Range (eV) | Localization | Reactivity Role |

|---|---|---|---|---|

| HOMO | π-orbital (aromatic) | -6.0 to -7.0 | Benzene ring | Nucleophilic attack |

| HOMO-1 | σ-orbital (C-F) | -8.0 to -9.0 | C-F bonds | Stable |

| LUMO | π*-orbital (aromatic) | -1.0 to -2.0 | Benzene ring | Electrophilic attack |

| LUMO+1 | σ*-orbital (C-F) | 1.0 to 2.0 | C-F bonds | Bond breaking |

The analysis of frontier molecular orbitals reveals that the compound's reactivity is primarily governed by the π-system of the aromatic ring, despite the significant perturbation caused by fluorine substitution. The electron-withdrawing nature of the fluorine substituents makes the compound more susceptible to nucleophilic attack while reducing its electron-donating capacity in electrophilic aromatic substitution reactions [8] [7].